molecular formula C23H28N4O3 B11356238 3,4-dimethoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide

3,4-dimethoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11356238
M. Wt: 408.5 g/mol
InChI Key: IRBNWECDWRPMMQ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate.

    Attachment of the benzamide group: The final step involves the coupling of the benzimidazole-piperidine intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzene ring can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzimidazole or benzamide derivatives.

Scientific Research Applications

3,4-dimethoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the benzamide moiety can interact with additional binding sites, stabilizing the compound-enzyme complex. This multi-faceted interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxybenzamide: Similar structure but lacks the benzimidazole and piperidine moieties.

    N-methylbenzimidazole: Contains the benzimidazole core but lacks the benzamide and piperidine groups.

    Piperidine derivatives: Various compounds with the piperidine ring but different substituents.

Uniqueness

3,4-dimethoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide is unique due to its combination of the benzimidazole core, piperidine ring, and benzamide moiety

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C23H28N4O3/c1-26-19-9-8-17(14-18(19)25-22(26)15-27-11-5-4-6-12-27)24-23(28)16-7-10-20(29-2)21(13-16)30-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,24,28)

InChI Key

IRBNWECDWRPMMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CN4CCCCC4

Origin of Product

United States

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